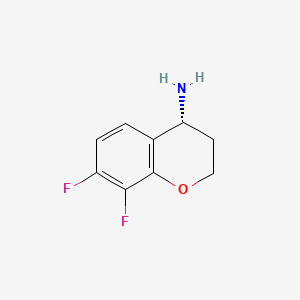

(R)-7,8-difluorochroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

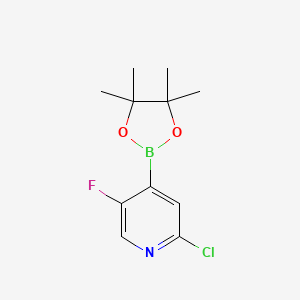

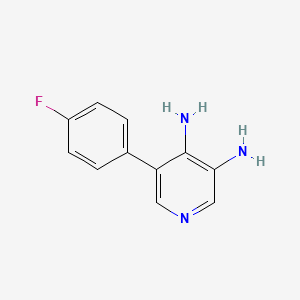

(R)-7,8-difluorochroman-4-amine, or DFCA, is an organic compound with a wide range of applications in the scientific research field. It is a chiral molecule with a carbon-nitrogen double bond, and is a derivative of the parent compound chroman-4-amine. DFCA has been used in a variety of scientific experiments, ranging from biochemical and pharmacological studies to drug design and synthesis.

Aplicaciones Científicas De Investigación

Efficient Asymmetric Synthesis of Chiral Amines

Chiral amines, including derivatives of (R)-7,8-difluorochroman-4-amine, play a crucial role in the pharmaceutical, agrochemical, and chemical industries. They are essential synthons for the preparation of various pharmaceutically active substances and agrochemicals, or as resolving agents for chiral acids. The asymmetric synthesis of these compounds, utilizing enzymatic methods such as transaminases and decarboxylases, offers an efficient pathway to obtain optically active amines in pure forms (Höhne, Kühl, Robins, & Bornscheuer, 2008).

Characterization of Fluorophilic Amines

The synthesis and characterization of fluorophilic amines, similar to (R)-7,8-difluorochroman-4-amine, highlight their potential in various applications due to their unique properties. Systematic studies involving synthesis, fluorophilicity evaluation, and ab initio calculations shed light on their utility in fields such as material science and catalysis (Zoltán, Tárkányi, Gömöry, Tarczay, & Rábai, 2001).

Asymmetric Amination of Chromanone Derivatives

Research into the asymmetric amination of chromanone derivatives, closely related to (R)-7,8-difluorochroman-4-amine, showcases the development of methodologies for producing enantiopure amines. These studies are pivotal for advancing asymmetric synthesis techniques, providing insights into enzyme selectivity and reaction optimization (Pressnitz, Fuchs, Sattler, Knaus, Macheroux, Mutti, & Kroutil, 2013).

Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds

The rapid progress in using graphene-based catalysts for the reduction of nitro compounds to amines, such as (R)-7,8-difluorochroman-4-amine, represents a significant advancement in organic chemistry and materials science. These catalysts offer several benefits, including high catalytic prowess and straightforward work-up, making them valuable for synthesizing biologically active molecules, pharmaceuticals, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biobased Amines for Sustainable Chemistry

The development and application of biobased amines, akin to (R)-7,8-difluorochroman-4-amine, underscore the shift towards more sustainable chemical processes. Such research focuses on synthesizing amines from renewable resources, demonstrating their potential in creating environmentally friendly polymers and materials for various industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Propiedades

IUPAC Name |

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFFMOBPPRECAW-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677276 |

Source

|

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7,8-difluorochroman-4-amine | |

CAS RN |

1213550-52-7 |

Source

|

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BenzaMide, N-[(4-cyanophenyl)sulfonyl]-](/img/no-structure.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)

![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)

![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)